molecular formula C19H13NO2 B14370985 6-Cyclopropyl-5H-benzo[a]phenoxazin-5-one CAS No. 89984-88-3

6-Cyclopropyl-5H-benzo[a]phenoxazin-5-one

Cat. No.: B14370985
CAS No.: 89984-88-3
M. Wt: 287.3 g/mol
InChI Key: KDYHILZWMQKXKU-UHFFFAOYSA-N
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Description

6-Cyclopropyl-5H-benzo[a]phenoxazin-5-one is a heterocyclic aromatic compound belonging to the class of benzo[a]phenoxazines. These compounds are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 6-Cyclopropyl-5H-benzo[a]phenoxazin-5-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 6-chloro-5H-benzo[a]phenoxazin-5-one with cyclopropylamine in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

6-Cyclopropyl-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-5H-benzo[a]phenoxazin-5-one involves its interaction with specific molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the context of anticancer research . Additionally, the compound’s photophysical properties enable it to act as a photosensitizer, generating reactive oxygen species upon light irradiation, which can induce oxidative damage in target cells .

Comparison with Similar Compounds

6-Cyclopropyl-5H-benzo[a]phenoxazin-5-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical and biological properties compared to other phenoxazine derivatives.

Properties

CAS No.

89984-88-3

Molecular Formula

C19H13NO2

Molecular Weight

287.3 g/mol

IUPAC Name

6-cyclopropylbenzo[a]phenoxazin-5-one

InChI

InChI=1S/C19H13NO2/c21-18-13-6-2-1-5-12(13)17-19(16(18)11-9-10-11)22-15-8-4-3-7-14(15)20-17/h1-8,11H,9-10H2

InChI Key

KDYHILZWMQKXKU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C3C(=NC4=CC=CC=C4O3)C5=CC=CC=C5C2=O

Origin of Product

United States

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